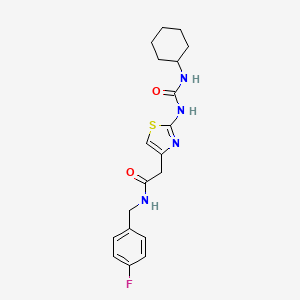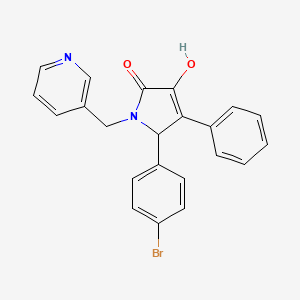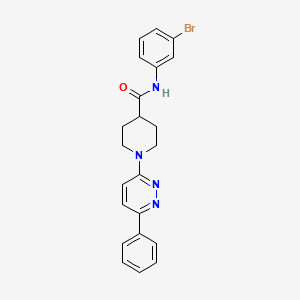
N-(3-chloro-2-methylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS Number: 313981-35-0) is a complex organic compound with the following chemical formula:
C15H13ClN2O3
. It belongs to the class of pyridazine derivatives and exhibits interesting pharmacological properties.準備方法
Synthetic Routes:: The synthetic route for this compound involves the reaction of two key precursors: 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions. This yields N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, which can be further modified to obtain our target compound .
Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a starting point for further optimization.
化学反応の分析
Reactivity::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation products.
Reduction: Reduction reactions could yield reduced forms of the compound.
Substitution: Substitution reactions at different positions on the aromatic rings are possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various halogenating agents (e.g., chlorine, bromine) or nucleophilic substitution reagents (e.g., sodium hydroxide, ammonia).
Major Products:: The specific products formed during these reactions would depend on reaction conditions and substituent positions. Detailed studies are needed to identify major products.
科学的研究の応用
Medicine: Investigate its pharmacological properties, including potential as an anticancer agent or modulator of cellular pathways.
Chemistry: Explore its reactivity and use it as a building block for more complex molecules.
Industry: Investigate its use in materials science or as a precursor for other compounds.
作用機序
The exact mechanism by which N-(3-chloro-2-methylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.
類似化合物との比較
While there are no direct analogs of this compound, we can compare it to related pyridazine derivatives:
N-(3-chloro-4-methylphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide: (CAS Number: 853347-92-9) .
N-(3-chloro-2-methylphenyl)-3-(4-methoxyphenyl)propanamide: (CAS Number: 544419-01-4) .
特性
分子式 |
C20H18ClN3O3 |
|---|---|
分子量 |
383.8 g/mol |
IUPAC名 |
N-(3-chloro-2-methylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C20H18ClN3O3/c1-12-7-9-14(10-8-12)24-18(25)11-17(27-3)19(23-24)20(26)22-16-6-4-5-15(21)13(16)2/h4-11H,1-3H3,(H,22,26) |
InChIキー |
SJSAETQPUQGDON-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=C(C(=CC=C3)Cl)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(6-Methylpyridin-2-yl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11276013.png)
![N-[(4-fluorophenyl)methyl]-2-methylquinoline-4-carboxamide](/img/structure/B11276020.png)

![N-(4-acetylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B11276039.png)

![N-(2-Chlorophenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide](/img/structure/B11276047.png)
![3,4-dimethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B11276052.png)
![N-(3,4-dimethoxyphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11276056.png)
![2-[2-Amino-5-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-5-[(3,4-dichlorobenzyl)oxy]phenol](/img/structure/B11276057.png)

![2-[4-(1-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(propan-2-yl)acetamide](/img/structure/B11276068.png)
![1-[7-(2-methoxyphenyl)-5-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]butan-1-one](/img/structure/B11276082.png)
